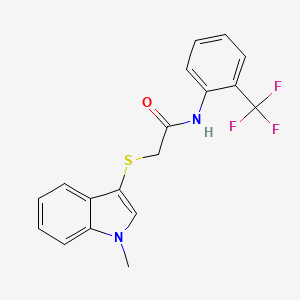

2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a derivative of indole, a heterocyclic compound . The structure of 2-((1H-indol-3-yl)thio) acetamide is considered to be a crucial moiety for the RSV inhibition effect .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a 1-methyl-1H-indol-3-yl group, a trifluoromethylphenyl group, and an acetamide group . The structure of 2-((1H-indol-3-yl)thio) acetamide is considered to be a crucial moiety for the RSV inhibition effect .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Properties

A study focused on the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, evaluating their antioxidant activity through ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. The findings reveal that most compounds exhibited considerable antioxidant activity, with specific compounds showing remarkable activity at low concentrations due to the attachment of halogens at strategic positions in the phenyl ring, indicating their potential as new antioxidant agents (C. Gopi & M. Dhanaraju, 2020).

Anti-Inflammatory Drug Design

Research into the design and synthesis of an indole acetamide derivative aimed at anti-inflammatory applications was conducted, involving molecular docking analysis targeting cyclooxygenase COX-1 and 2 domains. This study highlighted the compound's potential as an anti-inflammatory agent, further supported by geometrical optimization and interaction energy studies that confirmed its stability and efficacy (F. H. Al-Ostoot et al., 2020).

Novel Antimicrobial and Antioxidant Agents

The synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties was explored for their antimicrobial and antioxidant properties. These compounds were synthesized with good yield and demonstrated potent antimicrobial activity against various bacteria and fungi, as well as very good antioxidant activity, showing their potential as antimicrobial and antioxidant agents (Basavaraj S Naraboli & J. S. Biradar, 2017).

Anticancer Activity Evaluation

A study synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity against A549 human lung adenocarcinoma cells. The research identified compounds with high selectivity and potential for anticancer applications, emphasizing the importance of structural features in enhancing therapeutic efficacy (A. Evren et al., 2019).

Versatile Syntheses for Heterocyclic Compounds

Utilizing thioureido-acetamides, a range of heterocyclic compounds was synthesized through one-pot cascade reactions. This method demonstrated excellent atom economy and versatility, producing various compounds efficiently, which could have implications in pharmaceutical and material science research (J. Schmeyers & G. Kaupp, 2002).

Mecanismo De Acción

Direcciones Futuras

The future directions for this compound could involve further development of tubulin polymerization inhibitors . Additionally, the structure of 2-((1H-indol-3-yl)thio) acetamide is considered to be a crucial moiety for the RSV inhibition effect, thus methyl-, methoxy-, chlorine or nitrogen atom was subsequently introduced to indole ring in this research .

Propiedades

IUPAC Name |

2-(1-methylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2OS/c1-23-10-16(12-6-2-5-9-15(12)23)25-11-17(24)22-14-8-4-3-7-13(14)18(19,20)21/h2-10H,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNRKQKWIQJLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2724881.png)

![(E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2724885.png)

![5-methoxy-4-oxo-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B2724886.png)

![N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide](/img/structure/B2724890.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyrimidine](/img/structure/B2724893.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724895.png)

![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724896.png)